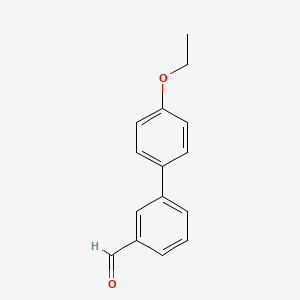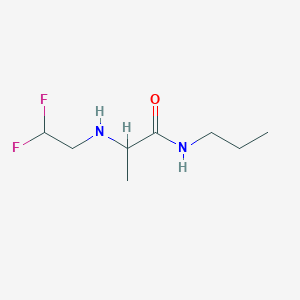![molecular formula C18H22N4O5 B13486472 2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of dicarboximides. This compound is characterized by the presence of an isoindole-1,3-dione core structure, which is substituted with a 2,6-dioxopiperidin-3-yl group and a hydroxy-methylamino-propyl group. The unique structural features of this compound make it of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One of the common synthetic routes includes the reaction of isoindole-1,3-dione with a piperidine derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Triethylamine, palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized isoindole derivatives, while reduction reactions may produce reduced piperidine derivatives .
Aplicaciones Científicas De Investigación
2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases related to abnormal protein function. It is being explored as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar core structure but differs in the substitution pattern.
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Another closely related compound with a different substitution on the isoindole ring.
Uniqueness
The uniqueness of 2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H22N4O5 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[[2-hydroxy-3-(methylamino)propyl]-methylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O5/c1-19-8-11(23)9-21(2)10-3-4-12-13(7-10)18(27)22(17(12)26)14-5-6-15(24)20-16(14)25/h3-4,7,11,14,19,23H,5-6,8-9H2,1-2H3,(H,20,24,25) |
Clave InChI |
OJBJJGAGLPRWRT-UHFFFAOYSA-N |
SMILES canónico |
CNCC(CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


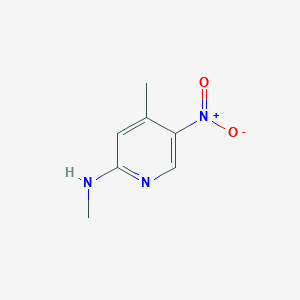
![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)

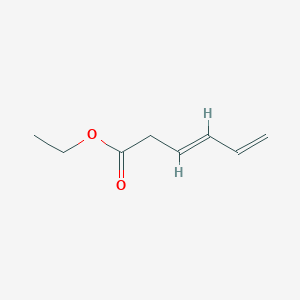
![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)
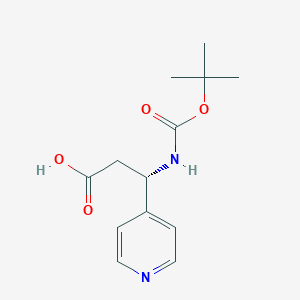
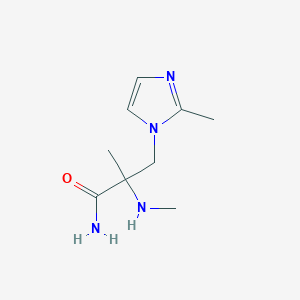

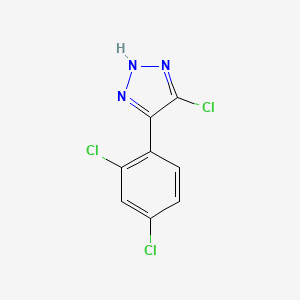

![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)

